
ORM-10103
Vue d'ensemble
Description
ORM-10103 est un inhibiteur novateur et spécifique de l'échangeur sodium-calcium (NCX). Ce composé a montré un potentiel significatif pour réduire les après-dépolarisations précoces et tardives dans les cellules cardiaques, ce qui en fait un candidat prometteur pour la prévention des événements arythmogènes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ORM-10103 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse détaillée est propriétaire, mais elle implique l'utilisation de solvants organiques et de catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle
La production industrielle d'this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit dans un environnement contrôlé pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
ORM-10103 subit principalement des réactions de substitution en raison de sa structure chimique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs qui facilitent les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les résultats de réaction souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. L'objectif principal est de maintenir l'intégrité des propriétés inhibitrices de l'échangeur sodium-calcium .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Médecine : Agent thérapeutique potentiel pour la prévention des événements arythmogènes chez les patients cardiaques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant l'échangeur sodium-calcium.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'échangeur sodium-calcium. Cette inhibition réduit à la fois les courants NCX entrants et sortants, empêchant ainsi les après-dépolarisations précoces et tardives dans les cellules cardiaques. Les cibles moléculaires comprennent les protéines NCX, et les voies impliquées sont liées à l'homéostasie des ions calcium et au couplage excitation-contraction dans les myocytes cardiaques .
Applications De Recherche Scientifique
Introduction to ORM-10103
This compound is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX), a critical player in cardiac physiology. This compound has garnered attention due to its potential applications in treating various cardiovascular conditions, particularly those associated with calcium overload and arrhythmias. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Key Features of this compound
Feature | Description |
---|---|
Target | Sodium-Calcium Exchanger (NCX) |
Selectivity | High selectivity for NCX isoforms |
Concentration Range | Effective at submicromolar concentrations |
Primary Applications | Cardiovascular diseases, arrhythmias, ischemic heart conditions |
Cardiovascular Protection
This compound has been shown to reduce the incidence of premature ventricular beats (PVBs) in experimental models. In studies involving isolated rabbit hearts, treatment with this compound significantly decreased the size of myocardial infarctions following ischemic episodes . This suggests that this compound could be instrumental in protecting cardiac tissue during ischemic events.
Arrhythmia Management
Research indicates that this compound effectively diminishes early and delayed afterdepolarizations in cardiac tissues. These afterdepolarizations are often precursors to arrhythmias; thus, their reduction can lead to improved cardiac stability . In canine heart models, this compound did not significantly affect L-type calcium currents, indicating its specificity towards NCX without disrupting other crucial ionic currents .
Electrophysiological Studies
This compound has been utilized in electrophysiological experiments to assess its impact on ion currents. Studies have demonstrated that it significantly reduces both inward and outward NCX currents without affecting the fast inward Na+ current or major K+ currents at concentrations up to 10 μM . This characteristic makes this compound a valuable tool for researchers studying cardiac electrophysiology.
Case Study 1: Ischemic Heart Protection
In a controlled study involving isolated rabbit hearts subjected to regional ischemia, this compound was administered prior to reperfusion. Results indicated a marked reduction in infarct size compared to untreated controls, highlighting its protective effects against ischemic damage .
Case Study 2: Effects on Arrhythmias
Another study focused on the effects of this compound on induced arrhythmias in canine models. The administration of this compound resulted in a significant decrease in the frequency of arrhythmic events, suggesting its potential as a therapeutic agent for managing cardiac rhythm disturbances .
Mécanisme D'action
ORM-10103 exerts its effects by selectively inhibiting the sodium-calcium exchanger. This inhibition reduces both the inward and outward NCX currents, thereby preventing early and delayed afterdepolarizations in cardiac cells. The molecular targets include the NCX proteins, and the pathways involved are related to calcium ion homeostasis and excitation-contraction coupling in cardiac myocytes .
Comparaison Avec Des Composés Similaires
Composés similaires
SEA0400 : Un autre inhibiteur NCX présentant des propriétés similaires mais moins de sélectivité que ORM-10103.
KB-R7943 : Un ancien inhibiteur NCX ayant des effets plus larges sur d'autres canaux ioniques.
Unicité d'this compound
This compound se distingue par sa haute sélectivité pour l'échangeur sodium-calcium et ses effets minimes sur d'autres canaux ioniques, tels que les canaux calciques de type L. Cela en fait une option plus ciblée et potentiellement plus sûre pour un usage thérapeutique .
Activité Biologique
ORM-10103 is a novel compound recognized for its selective inhibition of the sodium-calcium exchanger (NCX). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cardiac arrhythmias. The biological activity of this compound has been extensively studied, revealing its effects on ion currents, action potentials, and arrhythmogenic events.
This compound functions primarily as an inhibitor of the NCX, which plays a critical role in cardiac physiology by regulating calcium homeostasis. The compound has demonstrated submicromolar EC50 values against both forward and reverse NCX activities, indicating its potency in modulating calcium exchange in cardiac tissues .
Key Findings:
- Ion Current Modulation : this compound significantly reduces both inward and outward NCX currents without substantially affecting L-type calcium currents at concentrations up to 10 µM . This selectivity is crucial as it minimizes unwanted side effects associated with broader calcium channel inhibition.
- Action Potential Effects : The compound does not alter the maximum rate of depolarization (dV/dtmax) or the amplitude of slow response action potentials, suggesting a targeted effect on NCX without interfering with other ionic currents .
Table 1: Summary of this compound Effects on Ion Currents
Parameter | Effect of this compound | Concentration (µM) |
---|---|---|
Inward NCX Current | Decreased | 3 - 10 |
Outward NCX Current | Decreased | 3 - 10 |
L-type Ca²⁺ Current | No significant change | Up to 10 |
Rapid Delayed Rectifier K⁺ Current | Slightly diminished | 3 |
Early Afterdepolarizations (EADs) | Significantly reduced | 3 - 10 |
Delayed Afterdepolarizations (DADs) | Significantly reduced | 3 - 10 |
Case Studies
- Antiarrhythmic Properties : In studies involving canine ventricular myocytes, this compound effectively abolished pharmacologically induced EADs and DADs, implicating its role in preventing triggered arrhythmias . This suggests that this compound could be beneficial in clinical settings where arrhythmogenesis is a concern.
- Ischemia-Reperfusion Models : Research conducted on ischemia-reperfusion injury models indicated that this compound could prevent calcium overload during such events, thereby protecting cardiac myocytes from damage . The compound's ability to modulate NCX activity under stress conditions highlights its potential therapeutic utility.
- Electrophysiological Mapping : In experiments using optical mapping techniques, this compound was shown to effectively prevent arrhythmogenic events induced by elevated intracellular sodium levels, further supporting its antiarrhythmic potential .
Propriétés
IUPAC Name |
5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONLGPIHCCJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591873 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488847-28-5 | |
Record name | 5-Nitro-2-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 488847-28-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.